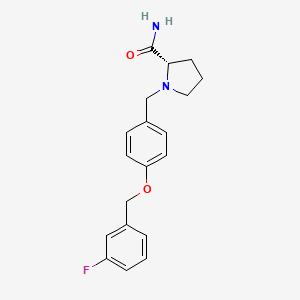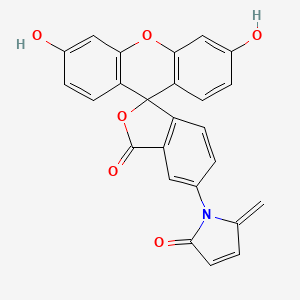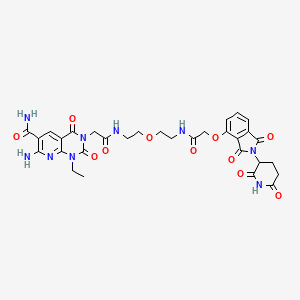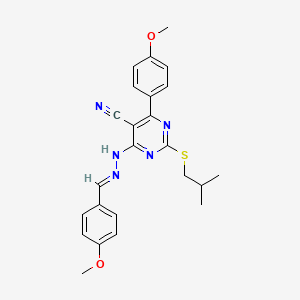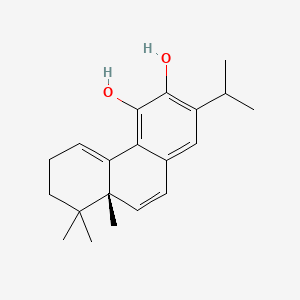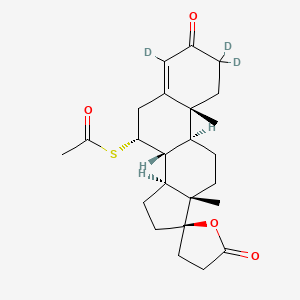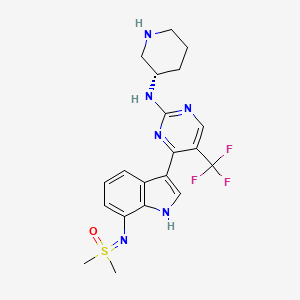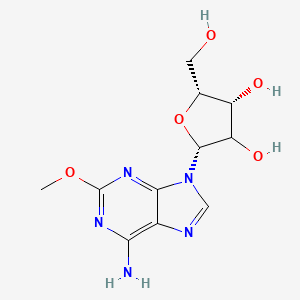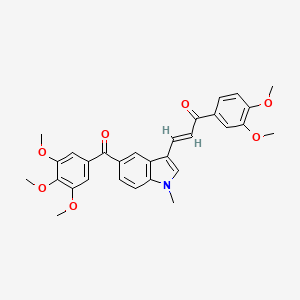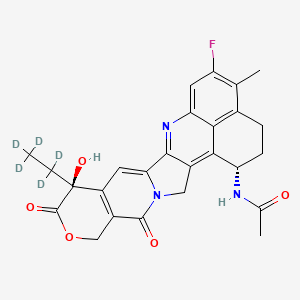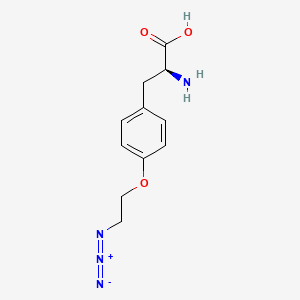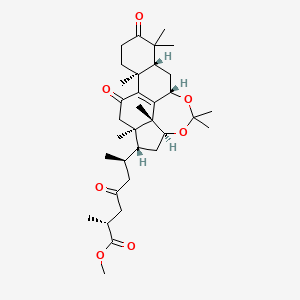
Antimicrobial agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial Agent-1 is a chemical compound known for its ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. This compound is particularly effective against a wide range of bacteria, making it a valuable tool in both medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-1 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound through a series of organic reactions such as alkylation, acylation, or halogenation. The precursor is then subjected to further chemical transformations, including cyclization, oxidation, or reduction, to yield the final product. Common reagents used in these reactions include sodium borohydride, hydrogen peroxide, and various organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous quality control measures. Key steps include the precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates. The final product is typically purified through crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Antimicrobial Agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (ammonia, hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on bacterial growth and resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.
Wirkmechanismus
The mechanism of action of Antimicrobial Agent-1 involves the disruption of essential cellular processes in microorganisms. This compound targets specific molecular pathways, such as:
Cell Wall Synthesis: Inhibits the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis: Binds to ribosomal subunits, preventing the translation of essential proteins.
DNA Replication: Interferes with the enzymes responsible for DNA replication, leading to the inhibition of cell division.
Vergleich Mit ähnlichen Verbindungen
Antimicrobial Agent-1 can be compared with other similar compounds, such as:
Penicillin: Like this compound, penicillin targets bacterial cell wall synthesis but has a different chemical structure and spectrum of activity.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome compared to this compound.
Ciprofloxacin: Targets DNA replication but is structurally distinct and has a broader spectrum of activity.
Uniqueness: this compound is unique in its specific combination of chemical structure, mechanism of action, and spectrum of activity. Its ability to target multiple pathways in microorganisms makes it a versatile and potent antimicrobial agent.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, contributing to advancements in science and technology.
Eigenschaften
Molekularformel |
C22H21N3O2S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-16-10-12-17(13-11-16)15-25-21-9-4-3-8-20(21)23-22(25)18-6-5-7-19(14-18)24-28(2,26)27/h3-14,24H,15H2,1-2H3 |
InChI-Schlüssel |
JPFSNUBRFGFBAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
